molecular formula C21H18BrN3O2S B12131807 (5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12131807
M. Wt: 456.4 g/mol
InChI Key: IKYUINZRNDBJPT-AQTBWJFISA-N
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Description

(5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a butoxybenzylidene moiety, and a thiazolotriazole core

Preparation Methods

The synthesis of (5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors to form the thiazolotriazole ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, typically using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Formation of the Butoxybenzylidene Moiety: This step involves the condensation of a butoxybenzaldehyde derivative with the thiazolotriazole core to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

(5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

(5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, (5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Thiazolotriazoles: Compounds with a similar core structure but different substituents.

    Bromophenyl Derivatives: Compounds with a bromophenyl group but different core structures.

    Butoxybenzylidene Derivatives: Compounds with a butoxybenzylidene moiety but different core structures.

The uniqueness of this compound lies in its specific combination of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.4 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-11-7-4-8-14(17)13-18-20(26)25-21(28-18)23-19(24-25)15-9-5-6-10-16(15)22/h4-11,13H,2-3,12H2,1H3/b18-13-

InChI Key

IKYUINZRNDBJPT-AQTBWJFISA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Origin of Product

United States

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